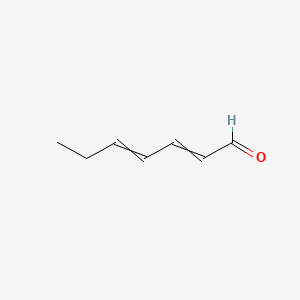

Hepta-2,4-dienal

Description

Structure

3D Structure

Properties

IUPAC Name |

hepta-2,4-dienal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATICYYAWWYRAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5910-85-0 | |

| Record name | 2,4-Heptadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hepta-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Hepta-2,4-dienal: Chemical Properties and Structure

Hepta-2,4-dienal is an unsaturated aldehyde with a conjugated system of double bonds, making it a molecule of interest in flavor chemistry, organic synthesis, and as a potential biomarker. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies for researchers, scientists, and professionals in drug development.

Chemical Structure and Isomerism

This compound is a seven-carbon aldehyde with two double bonds at the second and fourth positions. The geometry of these double bonds gives rise to four possible stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The (E,E) and (E,Z) isomers are the most commonly referenced.[1][2][3]

The structural identifiers for the common isomers of this compound are provided in the table below.

| Identifier | (2E,4E)-hepta-2,4-dienal | (2E,4Z)-hepta-2,4-dienal |

| CAS Number | 4313-03-5 | 4313-02-4 |

| IUPAC Name | (2E,4E)-hepta-2,4-dienal[1] | (2E,4Z)-hepta-2,4-dienal |

| InChI | InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+[1] | InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3-,6-5+ |

| InChIKey | SATICYYAWWYRAM-VNKDHWASSA-N[1] | SATICYYAWWYRAM-DNVGVPOPSA-N |

| SMILES | CC/C=C/C=C/C=O[1] | CC/C=C\C=C\C=O |

Figure 1: Chemical structure of (2E,4E)-Hepta-2,4-dienal.Figure 2: Chemical structure of (2E,4Z)-Hepta-2,4-dienal.graph Structure_EE { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; C1 [label="H₃C", fontcolor="#202124"]; C2 [label="CH₂", fontcolor="#202124"]; C3 [label="CH", fontcolor="#202124"]; C4 [label="CH", fontcolor="#202124"]; C5 [label="CH", fontcolor="#202124"]; C6 [label="CH", fontcolor="#202124"]; C7 [label="CHO", fontcolor="#202124"];

C1 -- C2 [penwidth=1.5, color="#202124"]; C2 -- C3 [penwidth=1.5, color="#202124"]; C3 -- C4 [dir=none, style=bold, penwidth=2, color="#EA4335", label=" E"]; C4 -- C5 [penwidth=1.5, color="#202124"]; C5 -- C6 [dir=none, style=bold, penwidth=2, color="#EA4335", label=" E"]; C6 -- C7 [penwidth=1.5, color="#202124"]; }

Physicochemical Properties

This compound is a slightly yellow liquid with a characteristic fatty, green aroma. It is generally insoluble in water but soluble in fixed oils.[4] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O | [1][2] |

| Molecular Weight | 110.15 g/mol | [1][2] |

| Density | 0.822-0.828 g/cm³ | [4] |

| Boiling Point | 177.4 ± 9.0 °C at 760 mmHg | |

| Flash Point | 65.6 ± 0.0 °C | |

| Refractive Index | 1.478-1.480 | [4] |

| Water Solubility | Insoluble | [4] |

| logP (Octanol/Water Partition Coefficient) | 1.6 | [1][2] |

| Polar Surface Area | 17.1 Ų | [1][2] |

Experimental Protocols

Synthesis of (2E,4Z)-Hepta-2,4-dienal

A concise synthesis for (2E,4Z)-Hepta-2,4-dienal has been reported, starting from commercially available (Z)-2-penten-1-ol.[5]

Methodology:

-

Oxidation of (Z)-2-penten-1-ol: (Z)-2-penten-1-ol is reacted with activated manganese dioxide (MnO₂) to yield the corresponding aldehyde.

-

Wittig Reaction: The resulting aldehyde is then reacted with (carboethoxymethylene)triphenylphosphorane in the presence of benzoic acid as a catalyst to form ethyl-(2E,4Z)-2,4-heptadienoate.

-

Reduction to Alcohol: The ethyl-(2E,4Z)-2,4-heptadienoate is subsequently reduced to (2E,4Z)-2,4-heptadien-1-ol using lithium aluminum hydride (LiAlH₄).

-

Final Oxidation: The final step involves a partial oxidation of the alcohol to (2E,4Z)-Hepta-2,4-dienal using MnO₂.[5]

References

- 1. 2,4-Heptadienal | C7H10O | CID 5283321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H10O | CID 20307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E,Z)-2,4-heptadienal, 4313-02-4 [thegoodscentscompany.com]

- 4. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (2E,4E)-hepta-2,4-dienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-hepta-2,4-dienal is a conjugated dienal of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the primary synthetic pathways for this molecule, with a focus on stereoselective methods. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathways are presented to facilitate its synthesis in a laboratory setting. The key methodologies discussed include the Horner-Wadsworth-Emmons olefination, Wittig reaction, and aldol (B89426) condensation, followed by oxidation of the corresponding dienol.

Introduction

(2E,4E)-hepta-2,4-dienal is an α,β,γ,δ-unsaturated aldehyde characterized by a seven-carbon chain with two trans-configured double bonds at the C2 and C4 positions. This conjugated system imparts specific chemical reactivity and physical properties to the molecule, making it a valuable synthon in organic synthesis and a target of study in various chemical and biological contexts. The stereoselective synthesis of the (2E,4E)-isomer is crucial for its specific applications, necessitating precise control over the formation of the carbon-carbon double bonds. This guide details the most effective and commonly employed synthetic routes to achieve this.

Key Synthetic Pathways

The synthesis of (2E,4E)-hepta-2,4-dienal can be approached through several strategic disconnections. The most common and reliable methods involve the formation of the conjugated diene system via olefination reactions or aldol condensations. A subsequent oxidation step is often required if the synthesis proceeds through the corresponding alcohol, (2E,4E)-hepta-2,4-dien-1-ol.

A logical and efficient synthetic approach is the two-step synthesis starting from crotonaldehyde (B89634). This involves a stereoselective olefination reaction to introduce the second double bond, followed by the oxidation of the resulting alcohol to the target aldehyde.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly with high E-selectivity. This makes it an ideal choice for constructing the (2E,4E)-diene system. The general mechanism involves the reaction of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone.

Diagram 1: General Horner-Wadsworth-Emmons Reaction Pathway

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of (2E,4E)-hepta-2,4-dien-1-ol via HWE Reaction

This protocol outlines the synthesis of the alcohol precursor to the target aldehyde.

-

Preparation of the Phosphonate Ylide:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triethyl phosphonoacetate in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a strong base, such as sodium hydride (NaH), to the solution to generate the phosphonate ylide. Stir the mixture at this temperature for 30 minutes.

-

-

Reaction with Crotonaldehyde:

-

Add crotonaldehyde dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude ethyl (2E,4E)-hepta-2,4-dienoate.

-

-

Reduction to the Alcohol:

-

Dissolve the crude ester in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) in diethyl ether.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution.

-

Filter the resulting suspension and concentrate the filtrate to yield crude (2E,4E)-hepta-2,4-dien-1-ol. Further purification can be achieved by column chromatography.

-

Wittig Reaction

The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with a carbonyl compound. While stabilized ylides generally favor the formation of (E)-alkenes, the stereoselectivity can be influenced by the reaction conditions and the nature of the ylide.

Diagram 2: General Wittig Reaction Pathway

The Ubiquitous Presence of Hepta-2,4-dienal in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepta-2,4-dienal, a volatile unsaturated aldehyde, is a naturally occurring compound found in a diverse range of plants and food products. Its presence contributes significantly to the characteristic aroma and flavor profiles of many herbs, spices, fruits, and vegetables. This technical guide provides a comprehensive overview of the natural occurrence of (2E,4E)-hepta-2,4-dienal and (2E,4Z)-hepta-2,4-dienal, detailing their presence in various natural sources, their biosynthesis in plants, and their formation in food products, particularly through lipid peroxidation. This document also delves into the experimental protocols for the analysis of this compound and explores its interaction with cellular signaling pathways, offering valuable insights for researchers in the fields of food science, natural product chemistry, and drug development.

Natural Occurrence of this compound

This compound has been identified in a wide array of plants and food matrices. It is a notable volatile component in several herbs and spices, including parsley and coriander[1][2]. Its occurrence extends to various fruits such as evergreen blackberries, cranberries, and bilberries, and vegetables like cabbage, broccoli, and corn[1][3][4][5]. The compound is also found in processed foods and is a known product of lipid oxidation in edible oils, contributing to their flavor profile, which can be perceived as fatty, green, or even fishy in certain contexts[6].

While the presence of this compound is widely reported, comprehensive quantitative data across a broad spectrum of sources remains somewhat limited in publicly available literature. The following tables summarize the available information on its occurrence and reported usage levels.

Table 1: Documented Natural Occurrence of this compound in Various Plants and Foods

| Category | Source | Isomer(s) Reported | Reference(s) |

| Herbs & Spices | Parsley (Petroselinum crispum) | (2E,4E) | [1][2] |

| Coriander (Coriandrum sativum) | (2E,4E) | [1][2] | |

| Cumin (Cuminum cyminum) | Not specified | [7] | |

| Fruits | Evergreen Blackberry (Rubus laciniatus) | (E,E) | [3][4][5] |

| Cranberry (Vaccinium macrocarpon) | (2E,4E) | [1][2] | |

| Vegetables | Cabbage (Brassica oleracea var. capitata) | (E,E) | [3][4][5] |

| Broccoli (Brassica oleracea var. italica) | (E,E), (E,Z) | [3][4][5][8] | |

| Corn (Zea mays) | (E,E) | [3][4][5] | |

| Beverages | Black Tea (Camellia sinensis) | (E,Z) | [1] |

| Green Tea (Camellia sinensis) | (E,Z) | [1] | |

| Processed Foods | Tortilla Chips | (E,E) | [3][4][5] |

| Oils | Fish Oils | trans,trans | [6] |

Table 2: Reported Usage Levels of (2E,4E)-Hepta-2,4-dienal in Food and Beverages

| Food/Beverage Category | Average Usual PPM | Average Maximum PPM |

| Baked Goods | - | 1.00 |

| Non-alcoholic Beverages | - | - |

| Alcoholic Beverages | - | - |

| Condiments / Relishes | - | 1.00 |

| Gravies | - | 1.00 |

| Hard Candy | - | 1.00 |

| Meat Products | - | 1.00 |

Data sourced from "The Good Scents Company"[9]. Note: "-" indicates no reported average usual usage level.

Biosynthesis and Formation Pathways

The formation of this compound in plants and food products is primarily attributed to the oxidative degradation of polyunsaturated fatty acids (PUFAs), particularly linolenic acid.

Biosynthesis in Plants: The Lipoxygenase (LOX) Pathway

In plants, the biosynthesis of many volatile aldehydes, including C6 and C9 aldehydes, occurs via the lipoxygenase (LOX) pathway[3][10][11][12][13]. This pathway is typically initiated in response to tissue damage. While the specific enzymatic cascade for the formation of a C7 aldehyde like this compound is less commonly detailed than for C6 and C9 aldehydes, the general mechanism provides a strong basis for its formation. The process involves the following key steps:

-

Release of Fatty Acids: Lipases release polyunsaturated fatty acids, such as linolenic acid, from cell membranes.

-

Hydroperoxidation: Lipoxygenase (LOX) enzymes catalyze the dioxygenation of these fatty acids to form fatty acid hydroperoxides. For the formation of a C7 aldehyde, the initial hydroperoxidation of linolenic acid would likely occur at the C-12 position.

-

Cleavage: A hydroperoxide lyase (HPL) enzyme then cleaves the fatty acid hydroperoxide, yielding a volatile aldehyde and a non-volatile oxo-acid[3][10][11][12][13]. The cleavage of a 12-hydroperoxide of linolenic acid would theoretically yield a C7 dienal.

Formation in Foods: Lipid Peroxidation

In food products, particularly those rich in polyunsaturated fats like vegetable oils, this compound is primarily formed through the auto-oxidation of linolenic acid during processing, storage, or heating. This non-enzymatic process involves a free radical chain reaction.

References

- 1. (E,Z)-2,4-heptadienal, 4313-02-4 [thegoodscentscompany.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. usherbrooke.scholaris.ca [usherbrooke.scholaris.ca]

- 5. Showing Compound (E,E)-2,4-heptadienal (FDB029656) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The impact of alteration of polyunsaturated fatty acid levels on C6-aldehyde formation of Arabidopsis thaliana leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (E,E)-2,4-heptadienal, 4313-03-5 [thegoodscentscompany.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of Hepta-2,4-dienal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Hepta-2,4-dienal, a key volatile organic compound with applications in flavor chemistry and potential implications in biological systems. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is corroborated by a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for (E,E)-Hepta-2,4-dienal

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.52 | d | 8.0 | H-1 (Aldehyde) |

| 6.10 | dd | 15.0, 8.0 | H-2 |

| 7.05 | m | - | H-3 |

| 6.30 | m | - | H-4 |

| 5.85 | m | - | H-5 |

| 2.15 | p | 7.0 | H-6 |

| 1.00 | t | 7.0 | H-7 |

Note: Data is estimated from typical values for similar structures and may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for (E,E)-Hepta-2,4-dienal

| Chemical Shift (δ) ppm | Assignment |

| 193.5 | C-1 (Carbonyl) |

| 152.0 | C-2 |

| 130.0 | C-3 |

| 145.0 | C-4 |

| 130.5 | C-5 |

| 25.5 | C-6 |

| 13.0 | C-7 |

Note: Data is estimated based on predicted values and data for analogous compounds.

Table 3: Infrared (IR) Spectroscopy Data for (E,E)-Hepta-2,4-dienal

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~2870 | Medium | C-H stretch (alkane) |

| ~2720 | Medium | C-H stretch (aldehyde) |

| ~1685 | Strong | C=O stretch (conjugated aldehyde) |

| ~1640 | Medium | C=C stretch |

| ~970 | Strong | C-H bend (trans-alkene) |

Note: Peak positions are approximate and based on typical values for conjugated aldehydes.

Table 4: Mass Spectrometry Data for (E,E)-Hepta-2,4-dienal[1]

| m/z | Relative Intensity (%) |

| 110 | 30 |

| 81 | 100 |

| 67 | 45 |

| 53 | 55 |

| 41 | 80 |

| 39 | 60 |

Data obtained from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

A standard single-pulse experiment is performed.

-

Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

The spectral width is set to approximately 220 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although none are present in this compound.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: As this compound is a liquid, a single drop is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, ensuring good contact.

-

The sample spectrum is then recorded.

-

The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the volatile this compound sample is introduced into the ion source, typically via a gas chromatography (GC) system for separation and purification, or by direct injection.

-

Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

-

Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the complementary nature of the different techniques in structural elucidation.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Complementary information from different spectroscopic techniques for structural elucidation.

References

The Biological Activity of Hepta-2,4-dienal and Other Unsaturated Aldehydes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated aldehydes, a class of reactive molecules including Hepta-2,4-dienal, are products of lipid peroxidation and are implicated in a wide array of biological processes. Their electrophilic nature, conferred by the α,β-unsaturated carbonyl group, allows them to readily react with cellular nucleophiles, thereby modulating signaling pathways, inducing cellular stress, and exhibiting cytotoxic and antimicrobial properties. This technical guide provides a comprehensive overview of the biological activity of this compound and related unsaturated aldehydes, with a focus on their mechanisms of action, effects on key cellular signaling pathways, and the experimental methodologies used to assess their activity. Quantitative data for this compound and its analogs are presented, alongside detailed protocols for key assays and visual representations of relevant signaling cascades and experimental workflows to support further research and drug development efforts in this area.

Introduction

α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. These molecules are generated endogenously through the oxidative degradation of polyunsaturated fatty acids, a process known as lipid peroxidation, which is often associated with oxidative stress.[1][2][3] this compound is a representative member of the 2,4-dialkenal subclass. The electrophilic nature of the β-carbon in the α,β-unsaturated system makes these aldehydes highly reactive towards biological nucleophiles, such as the thiol groups of cysteine residues and the imidazole (B134444) groups of histidine residues in proteins, as well as primary amines on proteins and DNA.[4][5] This reactivity underlies their diverse biological effects, which range from signaling modulation at low concentrations to cytotoxicity and genotoxicity at higher concentrations.[3][6] Understanding the intricate interactions of these aldehydes with cellular components is crucial for elucidating their roles in both physiological and pathological processes and for exploring their potential as therapeutic agents or targets.

Quantitative Data on Biological Activity

While specific quantitative data for this compound is limited in the available literature, data from structurally related 2,4-alkadienals provide valuable insights into the dose-dependent biological effects of this class of compounds. The following tables summarize key quantitative findings.

Table 1: Cytotoxicity Data for Unsaturated Aldehydes

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| 2,4-Decadienal | Human endothelial cells | Not specified | LC50 | 9 µM | [7] |

| 2,4-Hexadienal (B92074) | Murine ascites sarcoma BP8 | Not specified | Cytotoxicity | ~50% at 0.01 mM, 100% at 0.1 mM | [8] |

Table 2: Genotoxicity Data for Unsaturated Aldehydes

| Compound | Test System | Metabolic Activation | Result | Reference |

| 2,4-Hexadienal | S. typhimurium TA100 | With and without S9 | Mutagenic | [1] |

| 2,4-Hexadienal | S. typhimurium TA98, TA1535 | With and without S9 | Not mutagenic | [1] |

| 2,4-Decadienal | S. typhimurium (several strains) | With and without S9 | Not mutagenic | [9] |

Table 3: Acute Toxicity Data for this compound

| Route of Administration | Animal Model | Value | Reference |

| Oral | Rat | LD50: 1150 mg/kg | [7] |

| Dermal | Rabbit | LD50: 313 mg/kg | [7] |

| Dermal | Guinea Pig | LD50: >5000 mg/kg | [7] |

Key Signaling Pathways Modulated by Unsaturated Aldehydes

Unsaturated aldehydes exert their biological effects by modulating several critical signaling pathways. Their ability to form covalent adducts with key regulatory proteins is a central mechanism in this process.

Keap1-Nrf2 Pathway Activation

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles, including α,β-unsaturated aldehydes, can react with reactive cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[2][5][7] Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]) and enzymes involved in glutathione (B108866) biosynthesis.[6]

Modulation of NF-κB Signaling

The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Electrophilic lipids, including unsaturated aldehydes, can inhibit NF-κB activation through multiple mechanisms.[1][10] They can directly form adducts with critical cysteine residues in the IKK complex, thereby inhibiting its kinase activity. Additionally, they can directly modify NF-κB subunits, preventing their nuclear translocation or DNA binding.[1]

References

- 1. NTP toxicology and carcinogensis Studies of 2,4-hexadienal (89% trans,trans isomer, CAS No. 142-83-6; 11% cis,trans isomer) (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative in vitro to in vivo extrapolation of genotoxicity data provides protective estimates of in vivo dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. 2,4-Decadienal does not induce genotoxic effects in in vivo micronucleus studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NTP toxicity studies of toxicity studies of 2,4-decadienal (CAS No. 25152-84-5) administered by gavage to F344/N Rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,4-Heptadienal | C7H10O | CID 5283321 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hepta-2,4-dienal for Researchers and Drug Development Professionals

Introduction: Hepta-2,4-dienal is an unsaturated aldehyde with the molecular formula C₇H₁₀O. It exists as multiple stereoisomers, with the (2E,4E) and (2E,4Z) forms being of primary interest. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical methods, and known biological activities, with a focus on its relevance to researchers in the fields of life sciences and drug development.

Molecular Identity and Physicochemical Properties

This compound is a seven-carbon aldehyde containing two conjugated double bonds, which contribute to its reactivity and distinct properties. The molecular formula for all isomers is C₇H₁₀O.[1][2][3][4] Key identifiers and properties are summarized in the table below.

| Property | (2E,4E)-Hepta-2,4-dienal | (2E,4Z)-hepta-2,4-dienal | General/Unspecified Isomer |

| Molecular Formula | C₇H₁₀O[1] | C₇H₁₀O[2][3][4] | C₇H₁₀O[5] |

| Molecular Weight | 110.16 g/mol [1] | 110.15 g/mol [3][4] | 110.15 g/mol [5] |

| CAS Number | 4313-03-5[1] | 4313-02-4[2][6] | 5910-85-0[5] |

| Appearance | Yellow clear liquid (est)[7] | - | Slightly yellow liquid[8] |

| Boiling Point | 177.4 ± 9.0 °C[9] | 129.2 °C at 760 mmHg[10] | - |

| Density | 0.9 ± 0.1 g/cm³[9] | 0.824 g/cm³[10] | - |

| Solubility | Soluble in DMSO (≥ 100 mg/mL)[1] | Soluble in alcohol[2] | Soluble in fixed oils; Insoluble in water[8] |

Synthesis and Experimental Protocols

While various synthetic routes may exist, a concise method for the preparation of (2E,4Z)-hepta-2,4-dienal has been reported. The synthesis of other isomers follows similar principles of organic chemistry.

Synthesis of (2E,4Z)-hepta-2,4-dienal

A concise synthesis involves a multi-step process starting from commercially available (Z)-2-penten-1-ol.[11]

Step 1: Oxidation of (Z)-2-penten-1-ol and Wittig Reaction

-

(Z)-2-penten-1-ol is reacted with activated manganese dioxide (MnO₂) to yield the corresponding aldehyde.

-

The resulting aldehyde undergoes a Wittig reaction with (carboethoxymethylene)triphenylphosphorane.

-

This reaction is catalyzed by benzoic acid to produce ethyl-(2E,4Z)-2,4-heptadienoate.

Step 2: Reduction to the Alcohol

-

The ethyl-(2E,4Z)-2,4-heptadienoate is then reduced using lithium aluminum hydride (LiAlH₄).

-

This step yields (2E,4Z)-2,4-heptadien-1-ol.

Step 3: Partial Oxidation to the Aldehyde

-

The final step involves the partial oxidation of the alcohol.

-

(2E,4Z)-2,4-heptadien-1-ol is treated with MnO₂ to afford (2E,4Z)-hepta-2,4-dienal.[11]

Caption: Synthetic pathway for (2E,4Z)-hepta-2,4-dienal.

Analytical Methodologies

The analysis of this compound, particularly in complex matrices, is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the qualitative and quantitative analysis of volatile compounds like this compound.[12]

Sample Preparation:

-

Weigh the sample and dilute with a suitable solvent (e.g., hexane:acetone 1:1).

-

For solid samples, extraction may be performed at an elevated temperature (e.g., 50°C for 1 hour).

-

Filter the extract to remove any particulate matter. The filtrate is then ready for analysis.

Typical GC-MS Conditions:

-

GC System: Agilent 8890 GC (or equivalent)

-

Column: Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) or equivalent

-

Injection: 1 µL, splitless mode

-

Inlet Temperature Program: Start at 65°C, then ramp to 280°C

-

Oven Temperature Program: Start at 45°C, hold for 2 min, ramp at 12°C/min to 325°C, and hold for 11 min

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

MS System: Agilent 7250 GC/Q-TOF (or equivalent)

-

Ionization: Electron Ionization (EI) at 70 eV

-

Mass Range: 50 to 1000 m/z

Quantification: Quantification is typically achieved using an external standard method. A calibration curve is generated using certified reference standards of this compound.

Biological Activity and Potential for Drug Development

This compound is a biochemical reagent that can be utilized as a biological material or organic compound in life science research.[1][9] While specific data on its biological activities are limited, the broader class of α,β-unsaturated aldehydes is known to exhibit various biological effects, including antimicrobial and cytotoxic properties.

Mechanism of Action: The Keap1-Nrf2 Pathway

A key signaling pathway modulated by electrophilic compounds such as α,β-unsaturated aldehydes is the Keap1-Nrf2 pathway. This pathway is a major regulator of cytoprotective responses to oxidative and electrophilic stress.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophiles, like this compound, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing the degradation of Nrf2. As a result, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This leads to the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense and detoxification.

Caption: Proposed mechanism of Keap1-Nrf2 pathway activation by this compound.

Conclusion

This compound, with its distinct stereoisomers, presents an interesting subject for further research in chemistry and biology. Its role as an electrophile suggests a potential to interact with biological systems, notably through the Keap1-Nrf2 pathway. While detailed biological data for this compound itself is still emerging, the established methodologies for its synthesis and analysis provide a solid foundation for future investigations into its potential as a modulator of cellular pathways and its applications in drug development and other life sciences.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. (E,Z)-2,4-heptadienal, 4313-02-4 [thegoodscentscompany.com]

- 3. (2E,4Z)-Heptadienal | C7H10O | CID 11788274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. This compound | C7H10O | CID 20307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2E,4Z)-hepta-2,4-dienal | CAS#:4313-02-4 | Chemsrc [chemsrc.com]

- 7. (E,E)-2,4-heptadienal, 4313-03-5 [thegoodscentscompany.com]

- 8. 2,4-Heptadienal | C7H10O | CID 5283321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (E,E)-2,4-Heptadienal | CAS#:4313-03-5 | Chemsrc [chemsrc.com]

- 10. lookchem.com [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]

An In-depth Technical Guide to the Isomers of Hepta-2,4-dienal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepta-2,4-dienal is a polyunsaturated aldehyde with the molecular formula C₇H₁₀O. The presence of two carbon-carbon double bonds at positions 2 and 4 gives rise to four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). These isomers, while structurally similar, can exhibit distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the characteristics of these isomers, including their synthesis, separation, and spectroscopic properties. Additionally, it explores the general biological activity of α,β-unsaturated aldehydes, a class of compounds to which this compound belongs, and their interaction with cellular signaling pathways.

Stereoisomers of this compound

The four stereoisomers of this compound are depicted below:

-

(2E,4E)-Hepta-2,4-dienal: Both double bonds have the trans (E) configuration.

-

(2E,4Z)-Hepta-2,4-dienal: The C2-C3 double bond is trans (E) and the C4-C5 double bond is cis (Z).

-

(2Z,4E)-Hepta-2,4-dienal: The C2-C3 double bond is cis (Z) and the C4-C5 double bond is trans (E).

-

(2Z,4Z)-Hepta-2,4-dienal: Both double bonds have the cis (Z) configuration.

Physicochemical and Spectroscopic Characteristics

The distinct spatial arrangement of the atoms in each isomer leads to differences in their physical and spectroscopic properties. The following tables summarize the available quantitative data for the isomers of this compound.

Table 1: General Properties of this compound Isomers

| Property | (2E,4E)-Hepta-2,4-dienal | (2E,4Z)-Hepta-2,4-dienal | (2Z,4E)-Hepta-2,4-dienal | (2Z,4Z)-Hepta-2,4-dienal |

| Molecular Formula | C₇H₁₀O | C₇H₁₀O | C₇H₁₀O | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol | 110.15 g/mol | 110.15 g/mol | 110.15 g/mol |

| CAS Number | 4313-03-5 | 4313-02-4 | 6428554 (PubChem CID) | No CAS found |

Table 2: Spectroscopic Data for this compound Isomers

| Spectroscopic Data | (2E,4E)-Hepta-2,4-dienal | (2E,4Z)-Hepta-2,4-dienal | (2Z,4E)-Hepta-2,4-dienal | (2Z,4Z)-Hepta-2,4-dienal |

| ¹H NMR (ppm) | Data not available | Data not available | Data not available | Data not available |

| ¹³C NMR (ppm) | 193.8, 153.2, 145.7, 130.5, 129.5, 25.8, 13.0[1] | Data not available | Data not available | Data not available |

| FTIR (cm⁻¹) | ~2960 (C-H), ~1680 (C=O), ~1640 (C=C), ~970 (trans C-H bend)[1] | Data not available | Data not available | Data not available |

| UV-Vis (λmax, nm) | ~270 (in ethanol) | Data not available | Data not available | Data not available |

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of specific stereoisomers of henta-2,4-dienal often requires stereoselective methods. The Wittig reaction and its modifications, as well as palladium-catalyzed cross-coupling reactions, are powerful tools for the controlled formation of carbon-carbon double bonds with defined geometry. A general approach involves the reaction of an appropriate phosphorus ylide with an unsaturated aldehyde or the coupling of a vinyl halide with a vinylborane.

General Protocol for Wittig Olefination:

-

Preparation of the Phosphonium (B103445) Salt: A triphenylphosphine (B44618) is reacted with an appropriate alkyl halide (e.g., a halo-alkene) in a suitable solvent like toluene (B28343) or acetonitrile (B52724) to form the corresponding phosphonium salt. The reaction is typically heated to ensure completion.

-

Ylide Formation: The phosphonium salt is deprotonated using a strong base such as n-butyllithium, sodium hydride, or a sodium alkoxide in an anhydrous aprotic solvent like THF or DMSO to generate the phosphorus ylide. The choice of base and solvent can influence the stereoselectivity of the subsequent reaction.

-

Reaction with Carbonyl Compound: The ylide solution is then reacted with the desired aldehyde or ketone at a controlled temperature (often low temperatures for non-stabilized ylides to favor Z-alkene formation). The reaction mixture is typically stirred for several hours.

-

Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.

Example Synthesis of (2E,4Z)-Hepta-2,4-dienal:

A concise synthesis of (2E,4Z)-hepta-2,4-dienal has been reported involving the oxidation of (2E,4Z)-hepta-2,4-dien-1-ol.

-

Oxidation of (2E,4Z)-hepta-2,4-dien-1-ol: The alcohol is dissolved in a suitable solvent like dichloromethane.

-

An oxidizing agent, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), is added to the solution. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the reaction mixture is filtered to remove the oxidant, and the solvent is evaporated.

-

The crude aldehyde is then purified by column chromatography on silica (B1680970) gel.

Separation of this compound Isomers

Due to their similar boiling points, the separation of the geometric isomers of henta-2,4-dienal can be challenging. Preparative gas chromatography (pGC) and high-performance liquid chromatography (HPLC) are the most effective techniques.

General Protocol for Preparative Gas Chromatography (pGC):

-

Column Selection: A high-resolution capillary column with a stationary phase appropriate for separating volatile, polar compounds is chosen. A polar stationary phase (e.g., a polyethylene (B3416737) glycol-based phase) is often effective for separating isomers with different polarities.

-

Optimization of Conditions: Analytical GC is first used to optimize the separation parameters, including the temperature program, carrier gas flow rate, and injection volume.

-

Preparative Separation: The optimized method is then scaled up to a preparative GC system equipped with a fraction collector. The sample is injected in larger volumes, and the individual isomers are collected as they elute from the column. The collection traps are typically cooled to condense the eluting compounds.

-

Purity Analysis: The purity of the collected fractions is verified by analytical GC.

General Protocol for Preparative High-Performance Liquid Chromatography (HPLC):

-

Column and Mobile Phase Selection: For the separation of geometric isomers, a column with good shape selectivity is often employed, such as a C18 or a phenyl-hexyl column. The mobile phase typically consists of a mixture of organic solvents (e.g., acetonitrile, methanol) and water. Isocratic or gradient elution can be used.

-

Method Development: An analytical HPLC method is first developed to achieve baseline separation of the isomers.

-

Scale-up to Preparative HPLC: The analytical method is scaled up to a preparative HPLC system with a larger column and higher flow rates. The sample is dissolved in the mobile phase and injected onto the column.

-

Fraction Collection: Fractions corresponding to each isomer peak are collected as they elute from the column.

-

Solvent Removal and Purity Check: The solvent is removed from the collected fractions under reduced pressure, and the purity of each isolated isomer is confirmed by analytical HPLC.

Biological Activity and Signaling Pathways

α,β-Unsaturated aldehydes, including this compound, are known to be reactive electrophiles. Their biological activity is largely attributed to their ability to undergo Michael addition reactions with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione. This reactivity can lead to a variety of cellular responses, including the induction of oxidative stress and the modulation of signaling pathways.

One of the key signaling pathways affected by α,β-unsaturated aldehydes is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by binding to Keap1, which targets it for degradation. Electrophiles, such as α,β-unsaturated aldehydes, can react with cysteine residues on Keap1, leading to a conformational change that prevents the degradation of Nrf2. As a result, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. This response helps to protect the cell from oxidative damage.

References

The Role of Hepta-2,4-dienal in Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid peroxidation, a key process in oxidative stress, generates a complex mixture of reactive aldehydes that contribute to cellular damage and the progression of various diseases. Among these, (2E,4E)-hepta-2,4-dienal, a seven-carbon α,β-unsaturated aldehyde, emerges from the oxidation of n-3 polyunsaturated fatty acids. Its high reactivity towards cellular nucleophiles, particularly proteins, implicates it as a significant mediator of cytotoxic and signaling events. This technical guide provides an in-depth analysis of the formation of hepta-2,4-dienal, its reactivity with biomolecules, and its impact on cellular signaling pathways. We present collated quantitative data on aldehyde reactivity, detailed experimental protocols for its detection and the analysis of its adducts, and visual representations of the key molecular pathways involved. This guide is intended to serve as a comprehensive resource for researchers investigating the role of lipid-derived aldehydes in health and disease, and for professionals in drug development targeting oxidative stress-related pathologies.

Introduction: Lipid Peroxidation and the Genesis of Reactive Aldehydes

Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) that leads to the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes.[1] This process generates a variety of reactive aldehydes, which, due to their longer half-lives compared to ROS, can diffuse from the site of their formation and react with a broader range of cellular targets.[2] These aldehydes, including well-studied compounds like 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA), are recognized as "second toxic messengers" of oxidative stress.[1][2]

This compound is a member of the α,β-unsaturated aldehyde class, characterized by a conjugated double bond system and a carbonyl group. This structural feature confers high reactivity towards nucleophilic groups in biomolecules, primarily through Michael addition and Schiff base formation.[2][3]

Formation of this compound

This compound is primarily formed from the peroxidation of n-3 polyunsaturated fatty acids, such as linolenic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). The process is initiated by the abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group, leading to the formation of a lipid radical. This radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then propagate the chain reaction. The subsequent decomposition of lipid hydroperoxides yields a variety of breakdown products, including this compound.

Below is a simplified workflow illustrating the formation of this compound from the peroxidation of an n-3 PUFA.

Reactivity and Cellular Targets

The electrophilic nature of this compound drives its reactivity with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine (B10760008).[2][3] The primary mechanism of interaction is Michael addition to the sulfhydryl group of cysteine and the imidazole (B134444) group of histidine, and Schiff base formation with the ε-amino group of lysine.

Data Presentation: Comparative Reactivity of Lipid Aldehydes

| Aldehyde | Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Acrolein | Glutathione (B108866) | ~120 | [4] |

| Crotonaldehyde | N-Acetylcysteine | Varies with structure | [5] |

| 4-Hydroxy-2-nonenal (HNE) | Glutathione | 1 - 3 | [4] |

| This compound | N-Acetylcysteine / Glutathione | Data not available |

Note: The table above highlights the need for further research to quantify the specific reactivity of this compound. Based on its structure as a dienal, it is expected to be highly reactive, likely falling between the reactivity of acrolein and HNE.

Cellular Effects and Signaling Pathways

The adduction of this compound to proteins can lead to alterations in their structure and function, thereby impacting various cellular processes. While direct studies on this compound are limited, research on other α,β-unsaturated aldehydes suggests the involvement of key signaling pathways in response to aldehyde-induced stress.

Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Electrophilic compounds, including lipid peroxidation-derived aldehydes, can react with cysteine residues in Keap1, leading to the stabilization and nuclear translocation of Nrf2.[6] In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and detoxification genes.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress and electrophilic compounds have been shown to activate MAPK pathways, particularly the p38 MAPK and JNK pathways.[7][8]

Detoxification Pathways

Cells possess enzymatic defense mechanisms to neutralize reactive aldehydes like this compound. The primary detoxification pathways involve aldehyde dehydrogenases (ALDHs) and glutathione S-transferases (GSTs).

-

Aldehyde Dehydrogenases (ALDHs): These enzymes catalyze the NAD(P)⁺-dependent oxidation of aldehydes to their corresponding carboxylic acids, which are less reactive and more readily excreted.[9] The substrate specificity of different ALDH isozymes varies.

-

Glutathione S-Transferases (GSTs): GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to the electrophilic carbon of α,β-unsaturated aldehydes, forming a more water-soluble and less toxic conjugate that can be further metabolized and excreted.

Data Presentation: Enzyme Kinetics of Aldehyde Detoxification

Quantitative kinetic data for the detoxification of this compound by specific human ALDH and GST isozymes is currently limited. The following table provides data for other relevant aldehydes to offer a comparative context.

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ or k꜀ₐₜ | Reference |

| Human ALDH1 | Various aliphatic aldehydes | Varies (nM to µM range) | Varies | [10] |

| Human ALDH2 | Various aliphatic aldehydes | Varies (nM to µM range) | Varies | [10] |

| Human ALDH Isozymes | This compound | Data not available | Data not available | |

| Human GSTA4-4 | 4-Hydroxy-2-nonenal (HNE) | 34 | 100 s⁻¹ (k꜀ₐₜ) | [11] |

| Human GST Isozymes | This compound | Data not available | Data not available |

Note: The high efficiency of GSTA4-4 in detoxifying HNE suggests that it may also play a role in the metabolism of other structurally related aldehydes like this compound. Further research is needed to determine the specific kinetic parameters.

Experimental Protocols

This section provides detailed methodologies for the detection and quantification of this compound and its protein adducts.

Quantification of this compound in Biological Samples by GC-MS

This protocol is adapted for the analysis of volatile aldehydes in cell culture media or other biological fluids.

Principle: Volatile aldehydes are derivatized to more stable and less polar compounds, which are then separated and quantified by Gas Chromatography-Mass Spectrometry (GC-MS). A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

Materials:

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

This compound standard

-

Internal standard (e.g., d₄-heptanal)

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Solvents: Hexane (B92381), Ethyl acetate (B1210297) (GC grade)

-

Sodium sulfate, anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Sample Preparation:

-

To 1 mL of biological sample (e.g., cell culture supernatant, plasma), add 50 µL of internal standard solution.

-

Add 1 mL of 1 mg/mL PFBHA solution in PBS.

-

Vortex and incubate at room temperature for 1 hour to allow for derivatization.

-

-

Extraction:

-

Extract the derivatized aldehydes with 2 x 2 mL of hexane.

-

Vortex vigorously for 1 minute for each extraction.

-

Combine the hexane layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to a final volume of 100 µL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final extract into the GC-MS system.

-

GC Conditions (example):

-

Injector temperature: 250°C

-

Oven program: 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (example):

-

Ionization mode: Electron Ionization (EI)

-

Acquisition mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the PFBHA-derivatives of this compound and the internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using standard solutions of this compound.

-

Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard.

-

Analysis of this compound-Protein Adducts by LC-MS/MS

This protocol outlines a bottom-up proteomics approach to identify and characterize this compound adducts on proteins.

Principle: Proteins adducted with this compound are proteolytically digested into peptides. The resulting peptides, including those carrying the this compound modification, are separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS) to identify the modified peptides and the specific sites of adduction.

Materials:

-

LC-MS/MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)

-

Protein sample (from cells or tissues treated with or containing this compound)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium (B1175870) bicarbonate

-

Formic acid

-

Acetonitrile (B52724) (LC-MS grade)

Procedure:

-

Protein Extraction and Reduction/Alkylation:

-

Extract proteins from the biological sample using a suitable lysis buffer.

-

Denature the proteins in 8 M urea.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the digest with formic acid.

-

Desalt the peptides using a C18 solid-phase extraction cartridge.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a solution of 0.1% formic acid.

-

Inject the peptide mixture into the LC-MS/MS system.

-

LC Conditions (example):

-

Use a C18 reverse-phase column with a gradient of acetonitrile in 0.1% formic acid.

-

-

MS Conditions (example):

-

Acquire data in a data-dependent acquisition (DDA) mode.

-

Perform a full MS scan followed by MS/MS scans of the most abundant precursor ions.

-

Include the expected mass shift for this compound adducts (Michael addition: +110.07 Da; Schiff base formation after reduction: +112.09 Da) in the search parameters.

-

-

-

Data Analysis:

-

Search the raw MS/MS data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

-

Specify the this compound modification as a variable modification on cysteine, histidine, and lysine residues.

-

Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.

-

References

- 1. Human mitochondrial glutathione transferases: Kinetic parameters and accommodation of a mitochondria-targeting group in substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Interaction of aldehydes derived from lipid peroxidation and membrane proteins [frontiersin.org]

- 4. The activation of the Nrf2/ARE pathway in HepG2 hepatoma cells by phytochemicals and subsequent modulation of phase II and antioxidant enzyme expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of protein turnover in the activation of p38 mitogen-activated protein kinase in rat pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of p38 mitogen-activated protein kinase in the 4-hydroxy-2-nonenal-induced cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Precisely Ordered Phosphorylation Reactions in the p38 Mitogen-activated Protein (MAP) Kinase Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the p38 and p42/p44 mitogen-activated protein kinase families by the histamine H1 receptor in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gcms.cz [gcms.cz]

An In-depth Technical Guide to the Thermal and Photodegradation of Hepta-2,4-dienal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the thermal and photodegradation of hepta-2,4-dienal are limited in publicly available scientific literature. This guide synthesizes information from studies on structurally similar α,β-unsaturated aldehydes and volatile organic compounds to propose likely degradation pathways, experimental protocols, and potential degradation products. The information provided should be considered as a theoretical framework to guide future research.

Introduction

This compound is a volatile organic compound and an α,β-unsaturated aldehyde.[1] Its conjugated double bond system and aldehyde functional group make it susceptible to degradation under thermal and photolytic stress. Understanding the degradation pathways and kinetics of this compound is crucial in various fields, including food science, environmental science, and drug development, where it may be present as a flavoring agent, an environmental contaminant, or a potential impurity. This guide provides a comprehensive overview of the anticipated thermal and photodegradation of this compound, including postulated degradation mechanisms, suggested experimental protocols for its study, and an overview of analytical techniques for the identification of its degradation products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting degradation studies.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O | [2] |

| Molecular Weight | 110.15 g/mol | [2] |

| Appearance | Slightly yellow liquid; fatty, green aroma | [1] |

| Boiling Point | 174 °C at 15 mm Hg; 76 °C at 30 mm Hg | [3] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and fixed oils | [1] |

| CAS Number | 4313-03-5 ((E,E)-isomer) | [1] |

Thermal Degradation of this compound

Postulated Thermal Degradation Pathways

The thermal degradation of this compound is expected to proceed via radical chain reactions, particularly in the presence of oxygen. Key postulated steps include:

-

Initiation: Formation of initial radical species through homolytic cleavage of C-H or C-C bonds at elevated temperatures.

-

Propagation: Reaction of these radicals with oxygen to form peroxy radicals, which can then abstract hydrogen from other this compound molecules, propagating the chain reaction.

-

Decomposition of Intermediates: Peroxy radicals and other intermediates can decompose to form a variety of smaller, volatile compounds, including shorter-chain aldehydes, ketones, alcohols, and carboxylic acids.

-

Isomerization: The trans,trans isomer of this compound may undergo isomerization to other geometric isomers at elevated temperatures.

Caption: Postulated radical-mediated thermal degradation pathway of this compound.

Proposed Experimental Protocol for Thermal Degradation Studies

This protocol outlines a general procedure for investigating the thermal degradation of this compound.

-

Sample Preparation: Prepare solutions of this compound in a suitable high-boiling point, inert solvent (e.g., dodecane) at a known concentration.

-

Thermal Stress Conditions:

-

Place aliquots of the sample solution in sealed vials.

-

Expose the vials to a range of temperatures (e.g., 100°C, 150°C, 200°C) in a thermostatically controlled oven or a pyrolysis setup for defined time intervals.

-

Include control samples kept at room temperature.

-

-

Analysis of Degradation:

-

At each time point, remove a vial from the heat source and cool it rapidly to quench the reaction.

-

Analyze the headspace for volatile degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analyze the liquid phase for less volatile products using High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

-

-

Kinetic Analysis:

-

Quantify the decrease in the concentration of this compound over time at each temperature using a suitable analytical method with an internal standard.

-

Determine the degradation rate constants by fitting the concentration-time data to appropriate kinetic models (e.g., first-order or second-order kinetics).

-

Calculate the activation energy for the degradation process using the Arrhenius equation.

-

References

Hepta-2,4-dienal: An In-depth Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepta-2,4-dienal, a reactive α,β-unsaturated aldehyde, is encountered in various environmental and biological contexts. As a member of the lipid peroxidation product family, its electrophilic nature dictates its interaction with cellular macromolecules, leading to a cascade of biological effects. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound in biological systems. Due to the limited direct research on this compound, this guide synthesizes information from studies on analogous α,β-unsaturated aldehydes to infer its likely cellular and molecular targets. This document details its presumed covalent modification of proteins, its impact on key signaling pathways such as the Keap1-Nrf2 antioxidant response and apoptosis, and provides detailed experimental protocols for investigating these mechanisms. All quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized using the Graphviz DOT language.

Introduction

This compound is a seven-carbon aldehyde characterized by two conjugated double bonds, which render the molecule highly electrophilic. It is formed during the lipid peroxidation of polyunsaturated fatty acids and is also used as a flavoring agent.[1][2] The reactivity of its α,β-unsaturated system is central to its biological activity, allowing it to readily form covalent adducts with cellular nucleophiles, thereby disrupting cellular function. Understanding the precise mechanisms by which this compound exerts its effects is crucial for assessing its toxicological risk and for the development of potential therapeutic interventions against electrophilic stress.

Physicochemical Properties and Toxicity

This compound is a slightly yellow liquid with a fatty, green aroma.[3] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O | [2] |

| Molecular Weight | 110.15 g/mol | [2] |

| CAS Number | 5910-85-0 | [2] |

Toxicity Data

Limited toxicological data is available for this compound. The following table summarizes the known acute toxicity values. For comparison, data for the related and more extensively studied α,β-unsaturated aldehyde, 2,4-decadienal, is also included.

| Compound | Test | Species | Route | LD50/NOAEL | Reference |

| This compound | LD50 | Rat | Oral | 1150 mg/kg | [4] |

| LD50 | Rabbit | Dermal | 313 mg/kg | [4] | |

| LD50 | Guinea Pig | Dermal | > 5000 mg/kg | [4] | |

| 2,4-Decadienal | NOAEL | Rat | Gavage | 100 mg/kg | [5] |

| NOAEL | Mouse | Gavage | 100 mg/kg | [5] |

Core Mechanism of Action: Covalent Adduct Formation

The primary mechanism through which this compound is believed to exert its biological effects is through the covalent modification of cellular macromolecules, primarily proteins. This occurs via two main chemical reactions:

-

Michael Addition: The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack from the side chains of cysteine and histidine residues in proteins. This 1,4-conjugate addition forms stable covalent adducts.

-

Schiff Base Formation: The aldehyde functional group can react with the primary amine of lysine (B10760008) residues to form a Schiff base, which can be further stabilized through rearrangement or reduction.

These modifications can alter the structure and function of proteins, leading to enzyme inactivation, disruption of protein-protein interactions, and the initiation of cellular stress responses.

Perturbation of Cellular Signaling Pathways

The formation of protein adducts by this compound is expected to trigger a variety of cellular signaling pathways, primarily those involved in stress response and cell fate decisions.

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical defense mechanism against electrophilic and oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation. Electrophiles like this compound can modify cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the transcription of a battery of cytoprotective genes.

Induction of Apoptosis

High concentrations or prolonged exposure to this compound are likely to overwhelm cellular defense mechanisms, leading to cytotoxicity and programmed cell death (apoptosis). This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: this compound-induced oxidative stress and direct adduction of mitochondrial proteins can lead to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This triggers the activation of caspase-9 and the subsequent executioner caspases (e.g., caspase-3).

-

Extrinsic Pathway: While less directly implicated for α,β-unsaturated aldehydes, cellular stress can also lead to the upregulation of death receptors on the cell surface, sensitizing the cell to apoptosis initiated by extracellular ligands.

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the biological effects of this compound.

Cytotoxicity Assessment: MTT Assay

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 1-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.

Western Blot Analysis of Nrf2 Activation

This technique is used to quantify the protein levels of Nrf2 in the nucleus and cytoplasm.

-

Cell Treatment and Lysis: Treat cells with this compound for various time points (e.g., 0, 1, 2, 4, 8 hours). Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against Nrf2 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRE) which accumulates in active mitochondria.

-

Cell Seeding and Treatment: Seed cells on glass-bottom dishes or 96-well black plates. Treat with this compound for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

TMRE Staining: Add TMRE to the culture medium at a final concentration of 25-100 nM and incubate for 20-30 minutes at 37°C.

-

Washing: Gently wash the cells with pre-warmed PBS.

-

Imaging/Measurement: Acquire fluorescence images using a fluorescence microscope with a TRITC filter set. Alternatively, quantify the fluorescence intensity using a microplate reader (Ex/Em ~549/575 nm).

-

Analysis: A decrease in TMRE fluorescence intensity indicates a loss of mitochondrial membrane potential.

Caspase-3/7 Activity Assay

This assay measures the activity of the executioner caspases 3 and 7, key markers of apoptosis.

-

Cell Treatment and Lysis: Treat cells in a 96-well plate with this compound. After treatment, add a lysis buffer provided in a commercial caspase-3/7 activity assay kit.

-

Substrate Addition: Add the proluminescent caspase-3/7 substrate (containing the DEVD sequence) to the cell lysates.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity.

Conclusion

This compound, as a reactive α,β-unsaturated aldehyde, is predicted to exert its biological effects primarily through covalent modification of proteins. This adduction is likely to disrupt cellular homeostasis, leading to the activation of the Keap1-Nrf2 antioxidant response pathway as a defense mechanism. At higher concentrations or with prolonged exposure, these defenses may be overwhelmed, culminating in mitochondrial dysfunction and apoptosis. While direct experimental evidence for this compound is limited, the well-established mechanisms of analogous compounds provide a strong framework for understanding its potential biological impact. The experimental protocols detailed in this guide offer a robust starting point for researchers to further elucidate the specific molecular mechanisms of this compound and other reactive aldehydes. Further research, particularly in the area of proteomics to identify specific protein targets, is necessary to fully comprehend the role of this compound in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H10O | CID 20307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Heptadienal | C7H10O | CID 5283321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-heptadienal, 5910-85-0 [thegoodscentscompany.com]

- 5. NTP toxicity studies of toxicity studies of 2,4-decadienal (CAS No. 25152-84-5) administered by gavage to F344/N Rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicity Profile of Hepta-2,4-dienal and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract